4-Cyclohexylpiperidine hydrochloride

Overview

Description

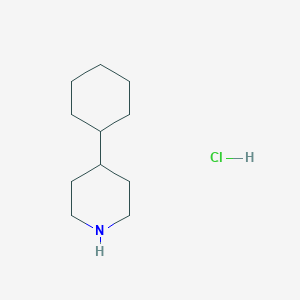

4-Cyclohexylpiperidine hydrochloride is an organic compound with the molecular formula C11H22ClN. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a cyclohexyl group attached to the piperidine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties .

Mechanism of Action

Target of Action

It is structurally similar to phencyclidine (pcp), which primarily targets theNMDA receptor . The NMDA receptor plays a crucial role in controlling synaptic plasticity and memory function .

Mode of Action

PCP acts as a noncompetitive NMDA receptor antagonist , blocking the activity of the NMDA receptor . This blockage leads to anesthesia and analgesia without causing cardiorespiratory depression .

Biochemical Pathways

PCP’s antagonism of the NMDA receptor can affect various downstream effects, including altering synaptic plasticity and memory function .

Pharmacokinetics

Pcp, a structurally similar compound, is known to undergooxidative hydroxylation in the liver by CYP450 enzymes, followed by glucuronidation . It has an onset of action between 2-60 minutes, an elimination half-life of 7-46 hours, and a duration of action of 6-48 hours . It is excreted in the urine .

Result of Action

Based on its structural similarity to pcp, it may induce significant mind-altering effects . PCP can cause hallucinations, distorted perceptions of sounds, and violent behavior .

Biochemical Analysis

Biochemical Properties

It is known that piperidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the piperidine derivative .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexylpiperidine hydrochloride typically involves the hydrogenation of pyridine derivatives. One common method is the reduction of pyridine using hydrogen gas in the presence of a catalyst such as molybdenum disulfide .

Industrial Production Methods: Industrial production of this compound often employs large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexylpiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the piperidine nitrogen acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as alkyl halides and acyl chlorides are frequently used.

Major Products Formed:

Oxidation: N-oxides of 4-Cyclohexylpiperidine.

Reduction: Various amine derivatives.

Substitution: Alkylated or acylated piperidine derivatives.

Scientific Research Applications

4-Cyclohexylpiperidine hydrochloride is utilized in a wide range of scientific research fields:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: The compound is used in the study of biological systems and as a precursor for bioactive molecules.

Medicine: It is investigated for its potential therapeutic applications, including its role in drug development.

Industry: The compound is used in the production of various industrial chemicals and materials

Comparison with Similar Compounds

4-Cyclohexylpiperidine: The parent compound without the hydrochloride group.

Piperidine: The basic structure from which 4-Cyclohexylpiperidine hydrochloride is derived.

N-(4-Fluoro-benzyl)piperazine hydrochloride: Another piperidine derivative with distinct properties.

Uniqueness: this compound is unique due to the presence of the cyclohexyl group, which imparts specific steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it valuable in various research and industrial applications .

Biological Activity

4-Cyclohexylpiperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound can be described chemically as a piperidine derivative with a cyclohexyl group at the 4-position. The molecular formula is CHClN, with a molecular weight of approximately 229.74 g/mol. Its structural characteristics contribute to its interaction with various biological targets.

Antimicrobial Activity

Research has shown that derivatives of piperidine, including 4-cyclohexylpiperidine, exhibit antimicrobial properties. A study highlighted that certain analogs demonstrated effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 6.3 µM to over 20 µM, indicating potential as anti-tubercular agents .

Dopaminergic Effects

Piperidine derivatives are known for their influence on the dopaminergic system. The compound has been studied for its ability to modulate dopamine receptor activity, which is crucial in understanding its potential for treating neuropsychiatric disorders. For instance, analogs have shown alterations in dopamine receptor expression and activity, suggesting a role in addiction and reward pathways .

Structure-Activity Relationships (SAR)

The SAR studies of 4-cyclohexylpiperidine derivatives have revealed insights into how modifications to the chemical structure can enhance biological activity. For example:

- Substituents at the 4-position : Variations such as adding different alkyl or aryl groups can significantly affect potency against microbial targets.

- Cyclohexyl modifications : Alterations to the cyclohexyl moiety impact hydrophobic interactions and overall binding affinity to target proteins, influencing both efficacy and selectivity .

Case Studies

- Antitrypanosomal Activity : A specific study evaluated the efficacy of 4-cyclohexylpiperidine derivatives against Trypanosoma brucei and T. cruzi, showing promising results with low micromolar IC values, indicating their potential as antitrypanosomal agents .

- Behavioral Studies : In vivo studies assessed the effects of these compounds on self-administration behaviors in rodent models. Results indicated that certain derivatives could mimic cocaine-like effects, suggesting their relevance in addiction studies .

Data Summary

| Compound | Target | Activity (IC) | Notes |

|---|---|---|---|

| 4-Cyclohexylpiperidine | M. tuberculosis | 6.3 µM | Effective antimicrobial agent |

| 4-Cyclohexylpiperidine | Dopamine receptors | Varies | Modulates dopaminergic activity |

| 4-Cyclohexylpiperidine | T. brucei | Low micromolar range | Potential antitrypanosomal agent |

| BTCP analog | Cocaine self-administration | Dose-dependent | Mimics cocaine-like actions |

Properties

IUPAC Name |

4-cyclohexylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N.ClH/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h10-12H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERIFEZQOCIVJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589983 | |

| Record name | 4-Cyclohexylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60601-62-9 | |

| Record name | 4-Cyclohexylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyclohexylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.